

Technical Guide: Physical Characterization of 2-Bromo-4-methoxy-5-methylaniline

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Compound of Interest

Compound Name: 2-Bromo-4-methoxy-5-methylaniline

CAS No.: 328400-86-8

Cat. No.: B2829804

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Executive Summary & Core Identity

2-Bromo-4-methoxy-5-methylaniline (CAS: 328400-86-8) is a halogenated aniline derivative utilized primarily as a scaffold in the synthesis of kinase inhibitors and heterocyclic pharmaceutical intermediates.^{[1][2]} Its physical appearance—typically an off-white to pale brown crystalline solid—is a direct indicator of its purity and oxidative state.

As an electron-rich aromatic amine, the compound is susceptible to photo-oxidation. The transition from a white crystalline form to a dark brown amorphous powder signals significant degradation (formation of azo/azoxy dimers or quinoid species).

Physicochemical Identity Matrix

Property	Specification	Notes
CAS Number	328400-86-8	Distinct from isomer 2-bromo-5-methoxy-4-methylaniline. [1] [2] [3] [4]
Molecular Formula	C ₈ H ₁₀ BrNO	MW: 216.08 g/mol
Physical State	Solid (Crystalline)	Waxy texture possible if residual solvent is present.
Color	Off-white to Pale Brown	Darkens upon exposure to air/light.
Solubility	Soluble in DMSO, DCM, MeOH	Insoluble in water.
Melting Point	Experimental Determination Required	Typically >50°C; precise range depends on polymorph.

Synthesis & Origin of Physical Appearance

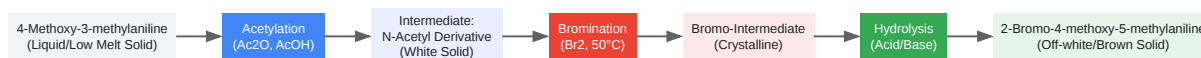
To understand the physical appearance, one must understand the synthetic origin. The appearance is heavily influenced by the regioselectivity of the bromination step and the removal of the protecting group.

Mechanistic Pathway

The synthesis typically proceeds via the protection of 4-methoxy-3-methylaniline (Cresidine) to prevent poly-bromination and oxidation.

- Acetylation: Converts the amine to an acetamide (solid, white).
- Bromination: Electrophilic aromatic substitution occurs ortho to the acetamide group (the strongest activator).
- Hydrolysis: Removal of the acetyl group yields the free amine.

Note: If the hydrolysis is incomplete, the product may appear as a mixture of white needles (amide) and brown powder (amine).



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Figure 1: Synthetic pathway influencing the physical state and potential impurities of the target compound.[5]

Detailed Physical Characterization Protocols

Trustworthiness in chemical handling comes from self-validating protocols. Do not rely solely on the label; verification is mandatory for this oxidative-sensitive class.

Protocol A: Visual & Solubility Inspection

Objective: Rapidly assess the oxidation state and gross purity.

- Visual Check:
 - Pass: Crystalline, off-white, beige, or light yellow.
 - Fail: Dark brown, gummy, or liquid inclusions (indicates solvent entrapment or severe oxidation).
- Solubility Test (Self-Validation):
 - Dissolve 10 mg in 1 mL of Dichloromethane (DCM).
 - Observation: The solution should be clear and colorless to pale yellow. Turbidity suggests inorganic salts (KBr residues). Dark orange/red solution suggests presence of oxidized quinone imines.

Protocol B: Melting Point Determination

Since specific melting point data for this CAS is variable in literature, you must establish an internal standard.

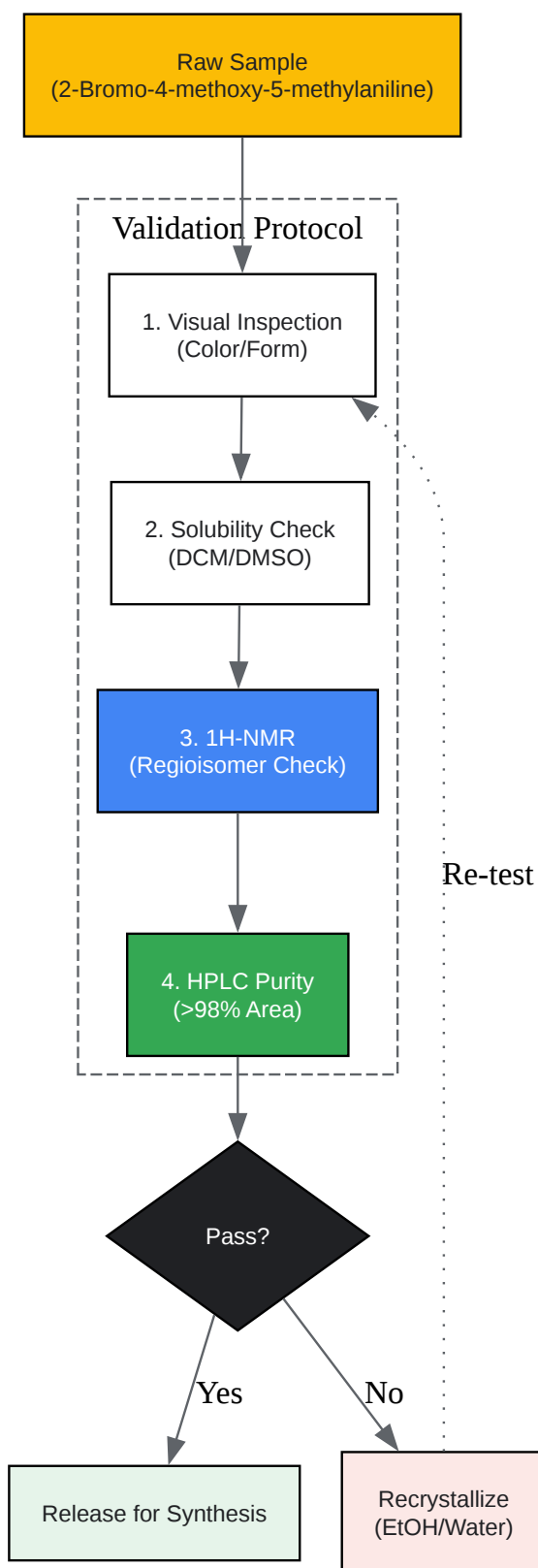
- Equipment: Capillary Melting Point Apparatus (calibrated with Benzophenone).

- Method:
 - Pack dry sample into capillary (2-3 mm height).
 - Ramp rate: 10°C/min until 10°C below expected range, then 1°C/min.
 - Critical Observation: Note the sintering point (onset of liquid phase) vs. clear melt. A wide range (>2°C) indicates regioisomer contamination (e.g., 6-bromo isomer).

Protocol C: ¹H-NMR Structural Verification

To confirm the appearance matches the structure (and not a regioisomer), perform NMR.

- Solvent: CDCl₃ or DMSO-d₆.
- Key Diagnostic Signals:
 - Methoxy (-OCH₃): Singlet, ~3.8–3.9 ppm.
 - Methyl (-CH₃): Singlet, ~2.1–2.3 ppm.
 - Aromatic Protons: Two singlets (para to each other). If you see doublets, you have the wrong regioisomer (likely 6-bromo, where protons are meta).



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Figure 2: Analytical workflow for validating physical quality before use.

Handling, Stability, and Purification[6]

Stability Profile

- Light Sensitivity: High. Brominated anilines undergo photolytic dehalogenation and oxidation.
- Air Sensitivity: Moderate. Forms "aniline black" type impurities upon prolonged exposure to oxygen.
- Storage: Amber vials, under Argon/Nitrogen atmosphere, at 2-8°C.

Purification Strategy (Recrystallization)

If the physical appearance is dark brown, purification is required before use in sensitive couplings (e.g., Buchwald-Hartwig).

- Solvent System: Ethanol/Water (9:1) or Toluene/Hexane.
- Procedure:
 - Dissolve crude solid in minimal boiling Ethanol.
 - Add activated charcoal (to remove colored oxidation products). Filter hot through Celite.
 - Add warm water dropwise until slight turbidity persists.
 - Cool slowly to 4°C.
 - Result: The precipitate should return to an off-white/pale beige crystalline solid.

References

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- AK Scientific. (2025). Product Catalog: **2-Bromo-4-methoxy-5-methylaniline** (CAS 328400-86-8).^{[1][2][4][6][7]}

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